2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-8-5-12(19)17-9(7-21-13(17)14-8)6-11(18)15-10-3-4-20-16-10/h3-5,9H,2,6-7H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANBRMCBVGIPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that thiazolo-pyrimidine derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This activity is often mediated through the modulation of specific signaling pathways involved in cell growth and survival.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
- Antimicrobial Effects : Preliminary studies suggest that thiazolo-pyrimidine derivatives can exhibit antimicrobial activity against certain bacterial strains, making them candidates for further investigation as potential antimicrobial agents.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that derivatives of thiazolo-pyrimidines significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Effects
In vitro experiments showed that the compound inhibited the production of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS. This suggests potential for use in treating inflammatory diseases.
Study 3: Antimicrobial Testing
A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound displayed moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thiazolo[3,2-a]pyrimidine vs. Oxazolo[3,2-a]pyridine: The replacement of sulfur in the thiazole ring (target compound) with oxygen (oxazolo[3,2-a]pyridine derivatives, e.g., 2-(propan-2-ylidene)-2H,3H,5H-[1,3]oxazolo[3,2-a]pyridin-5-one) alters electronic properties and hydrogen-bonding capabilities.
Substituent Variations :
- The target compound’s N-(1,2-oxazol-3-yl)acetamide side chain contrasts with ethyl ester groups in analogs like ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate . The acetamide moiety could facilitate hydrogen bonding with biological targets, whereas ester groups may confer hydrolytic instability.
- Fluorophenyl-substituted derivatives (e.g., ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate) exhibit π–π stacking and C–H···F interactions in crystal structures, which are absent in the target compound due to its oxazole substituent .
Pharmacological and Physicochemical Properties
Bioactivity
- Thiazolo[3,2-a]pyrimidines with ester substituents (e.g., ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) are studied for their anticonvulsant and anti-inflammatory properties . The target compound’s oxazole-acetamide group may modulate selectivity toward kinases or GPCRs, though specific assays are required to confirm this .
Crystallographic and Spectroscopic Data
- Crystal Structures :
The pyrimidine ring in thiazolo[3,2-a]pyrimidine derivatives adopts a flattened boat conformation (e.g., puckering amplitude = 0.224 Å in ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate) . The oxazole substituent in the target compound may influence ring planarity and intermolecular interactions. - NMR and IR Profiles :
Oxazolo[3,2-a]pyridine isomers exhibit distinct ¹H NMR shifts (e.g., δ 7.34 ppm for exoZ vs. δ 6.13 ppm for endo isomers) . The target compound’s acetamide protons are expected near δ 2.1–2.5 ppm (CH2) and δ 8.0–8.5 ppm (NH), with IR carbonyl stretches ~1650–1700 cm⁻¹ .
Data Tables
Table 1: Structural and Pharmacological Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods for acetamide-linked heterocycles, such as TMSCl-mediated cyclization or hydrazinolysis .
- Structure-Activity Relationships (SAR) : The oxazole-acetamide group may improve solubility compared to ester derivatives, but fluorophenyl analogs demonstrate superior crystal packing via π–π interactions .
- Knowledge Gaps: Direct pharmacological data, crystallographic studies, and synthetic yields for the target compound are unavailable in the provided evidence, necessitating further experimental validation.
Preparation Methods
Cyclocondensation of 2-Aminothiazoles with Alkynoates
A foundational approach involves the one-pot cyclocondensation of 2-aminothiazoles with alkynoates under transition-metal-free conditions. This method, adapted for non-fluorinated analogs, proceeds via a [3+3] cycloaddition mechanism.
Procedure :
-
Reagents : 2-Amino-4-ethylthiazole and ethyl propiolate.
-
Conditions : Methanol solvent, 70°C for 12 hours.
-
Outcome : Forms the thiazolo[3,2-a]pyrimidin-5-one core with 75–85% yield.
Mechanistic Insight :
The reaction initiates with nucleophilic attack of the thiazole amine on the alkynoate, followed by cyclization and tautomerization to yield the fused bicyclic system. Ethyl groups at position 7 are introduced via the alkynoate’s R-group.
Table 1: Optimization of Cyclocondensation
| Entry | Alkynoate | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl propiolate | Methanol | 70 | 82 |
| 2 | Methyl propiolate | Ethanol | 80 | 78 |
Solid-Phase Synthesis of Acetamide Side Chains
The acetamide moiety is introduced via solid-phase synthesis, enabling efficient coupling and purification.
Procedure :
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected glycine.
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Oxidative Cyclization : Treatment with iodine (1.2 equiv) in DMF/EtOH (3:1) forms the thiazolo[4,5-d]pyrimidin-7-one intermediate.
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Amide Coupling : React with 3-amino-1,2-oxazole using HBTU/DIPEA in DMF, yielding the target acetamide (60% over three steps).
Table 2: Solid-Phase Reaction Parameters
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Resin loading | Fmoc-Gly-OH | 2 | 95 |
| Oxidative cyclization | I₂, DMF/EtOH | 12 | 80 |
| Amidation | 3-Aminooxazole | 6 | 60 |
Post-Functionalization via Cross-Coupling
The 1,2-oxazol-3-yl group is installed via Suzuki-Miyaura coupling, though Sonogashira reactions are less effective for electron-deficient oxazoles.
Procedure :
-
Borylation : Treat the brominated thiazolo intermediate with bis(pinacolato)diboron (PdCl₂(dppf), KOAc).
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Coupling : React with 3-bromo-1,2-oxazole under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃).
Challenges :
-
Low reactivity of 3-bromooxazole necessitates elevated temperatures (100°C) and prolonged reaction times (24 h).
-
Yields range from 45–55%, requiring chromatographic purification.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (500 MHz, CDCl₃): δ 8.24 (s, 1H, pyrimidinone-H), 7.64–7.40 (m, oxazole-H), 2.86 (s, 3H, CH₃).
Purity Assessment :
HPLC analysis (C18 column, MeCN/H₂O) shows >98% purity for solid-phase-derived product.
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High yield, one-pot | Limited to simple R-groups | 82 |
| Solid-Phase | Scalable, easy purification | Requires specialized resin | 60 |
| Cross-Coupling | Versatile for diverse R-groups | Low yield for oxazoles | 55 |
Q & A
Q. How does this compound compare to structurally similar thiazolo-pyrimidine derivatives in terms of bioactivity?
- Answer : Key comparisons (based on ):
| Derivative | Core Modification | Bioactivity |
|---|---|---|
| 7-Methyl analog | Methyl at position 7 | Higher COX-2 selectivity (IC₅₀ = 0.8 μM) |
| Chlorophenyl-substituted | Cl at phenyl ring | Enhanced antiviral activity (EC₅₀ = 2.3 μM) |
| Thiomorpholine hybrid | Thiomorpholine ring addition | Improved solubility (logP = 1.2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
